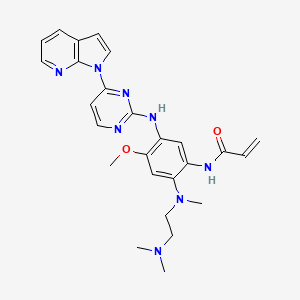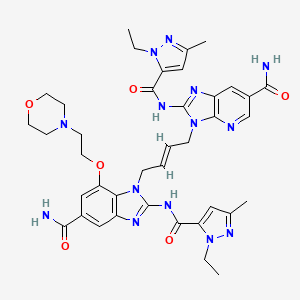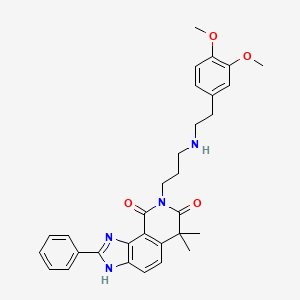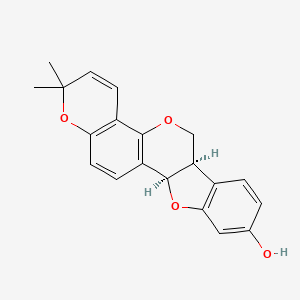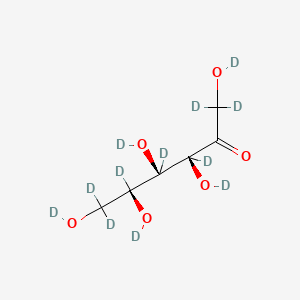
D-Fructose-d12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-d12: is a deuterated form of D-fructose, a ketohexose sugar. The compound is labeled with deuterium, a stable isotope of hydrogen, which replaces the hydrogen atoms in the molecule. This isotopic labeling makes this compound particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose-d12 typically involves the exchange of hydrogen atoms in D-fructose with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogen-deuterium exchange processes. The process is optimized to ensure high isotopic purity and yield. The deuterated compound is then purified using techniques such as crystallization and chromatography to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: D-Fructose-d12 undergoes various chemical reactions similar to its non-deuterated counterpart, D-fructose. These reactions include:
Oxidation: this compound can be oxidized to form D-gluconic acid-d12.
Reduction: Reduction of this compound can yield D-sorbitol-d12.
Isomerization: this compound can isomerize to D-glucose-d12 under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used for reduction.
Isomerization: Basic conditions, such as the use of sodium hydroxide (NaOH), facilitate isomerization.
Major Products:
Oxidation: D-Gluconic acid-d12
Reduction: D-Sorbitol-d12
Isomerization: D-Glucose-d12
Scientific Research Applications
Chemistry: D-Fructose-d12 is widely used in NMR spectroscopy to study the structural and dynamic properties of carbohydrates. The deuterium labeling provides enhanced resolution and sensitivity in NMR spectra.
Biology: In metabolic studies, this compound serves as a tracer to investigate the metabolic pathways of fructose in biological systems. It helps in understanding the role of fructose in various metabolic disorders.
Medicine: this compound is used in clinical research to study the metabolism of fructose in patients with metabolic diseases such as diabetes and obesity. It aids in the development of therapeutic strategies for these conditions.
Industry: In the food industry, this compound is used to study the stability and behavior of fructose in different food products. It helps in optimizing food processing techniques and improving product quality.
Mechanism of Action
The mechanism of action of D-Fructose-d12 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated D-fructose. The deuterium atoms, however, provide a distinct isotopic signature that can be tracked using analytical techniques. This allows researchers to monitor the metabolic fate of fructose and identify specific molecular targets and pathways involved in its metabolism.
Comparison with Similar Compounds
D-Glucose-d12: Another deuterated sugar used in metabolic studies and NMR spectroscopy.
D-Galactose-d12: Deuterated form of D-galactose, used in similar applications as D-Fructose-d12.
D-Mannose-d12: Deuterated mannose, used in carbohydrate research.
Uniqueness: this compound is unique due to its ketohexose structure, which differs from the aldohexose structure of D-glucose and D-galactose. This structural difference influences its reactivity and metabolic pathways, making it a valuable tool for studying specific aspects of fructose metabolism that cannot be addressed using other deuterated sugars.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
(3S,4R,5R)-1,1,3,4,5,6,6-heptadeuterio-1,3,4,5,6-pentadeuteriooxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,2D2,3D,5D,6D,7D,8D,9D,11D,12D |
InChI Key |
BJHIKXHVCXFQLS-ZWXXLTAGSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)C([2H])([2H])O[2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O[2H])O[2H])O[2H])O[2H] |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


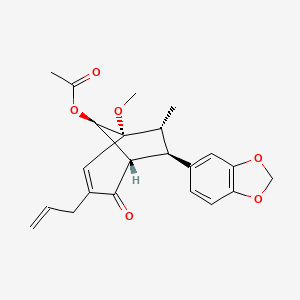
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
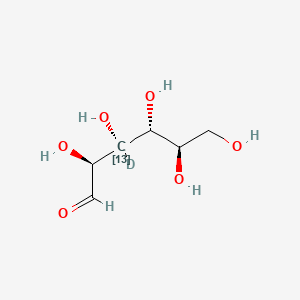

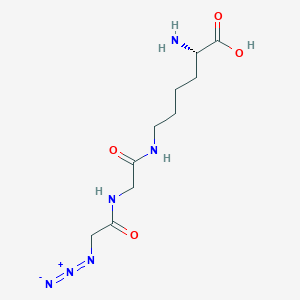
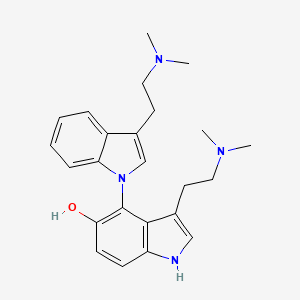
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
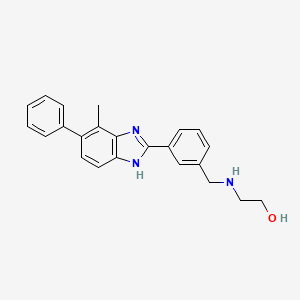
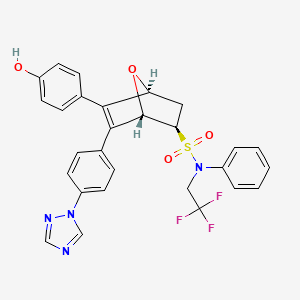
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
